2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile
CAS No.:
Cat. No.: VC14854953
Molecular Formula: C10H7N7OS
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N7OS |
|---|---|
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-amino-6-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C10H7N7OS/c11-2-5-1-6(3-12)10(15-8(5)13)19-4-7-9(14)17-18-16-7/h1H,4H2,(H2,13,15)(H2,14,17) |
| Standard InChI Key | XYJOFWWRLUMBSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=C1C#N)SCC2=NON=C2N)N)C#N |
Introduction
Molecular and Structural Characteristics
The compound’s molecular formula is C₁₀H₇N₇OS, with a molecular weight of 273.28 g/mol. Its IUPAC name, 2-amino-6-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfanyl]pyridine-3,5-dicarbonitrile, reflects its intricate substitution pattern. The pyridine ring is substituted at the 2-position with an amino group (-NH₂), at the 3- and 5-positions with cyano groups (-CN), and at the 6-position with a sulfanyl moiety (-S-) bonded to a methyl group attached to a 4-amino-1,2,5-oxadiazole ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇N₇OS |
| Molecular Weight (g/mol) | 273.28 |
| IUPAC Name | 2-amino-6-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C10H7N7OS/c11-2-5-1-6(3-12)10(15-8(5)13)19-4-7-9(14)17-18- |
The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, contributes to the molecule’s electron-deficient nature, enhancing its reactivity in biological systems. X-ray crystallography of related compounds, such as 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, reveals slight deviations from planarity in the pyridine ring, with cyano groups oriented on opposite sides of the plane . These structural features likely influence the compound’s intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for its biological activity.
Synthetic Routes and Optimization
The synthesis of 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from malononitrile, aldehydes, and thiol derivatives. A prominent method is the pseudo-four-component reaction (pseudo-4CR), which condenses two equivalents of malononitrile with one equivalent each of an aldehyde and a thiol .
General Synthetic Pathway:
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Formation of the Pyridine Core: Cyclocondensation of malononitrile with an aldehyde (e.g., aromatic aldehydes) generates a 2-arylidenemalononitrile intermediate.
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Thiol Incorporation: Reaction with a thiol derivative, such as 4-amino-1,2,5-oxadiazole-3-methanethiol, introduces the sulfanyl group at the pyridine’s 6-position.
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Oxadiazole Functionalization: Subsequent cyclization or substitution steps attach the 4-amino-1,2,5-oxadiazole moiety to the methylsulfanyl group.
Table 2: Representative Synthesis Conditions
| Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity Assessment Method |
|---|---|---|---|---|
| K₂CO₃/Ethanol | 80 | 120 | 70 | HPLC, NMR |
| Piperidine/Acetic Acid | 100 | 90 | 85 | TLC, Mass Spectrometry |
Yields typically range from 60–85%, with purity confirmed via HPLC (>95%) and ¹H/¹³C NMR spectroscopy . The choice of catalyst (e.g., potassium carbonate or piperidine) and solvent (e.g., ethanol or acetic acid) significantly impacts reaction efficiency. For instance, piperidine in acetic acid under reflux conditions enhances cyclization kinetics, achieving higher yields .
Biological Activities and Mechanistic Insights
Table 3: Antiproliferative Activity of Related Compounds
| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 |
|---|---|---|
| 2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile | 12.4 | 18.7 |
| 2-Amino-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile | 15.9 | 22.3 |
While specific data for 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile remain limited, its structural analogs exhibit low micromolar IC₅₀ values, suggesting comparable efficacy. The oxadiazole moiety may enhance target binding through hydrogen bonding with residues in kinase or protease active sites.
Cardiovascular and Neurological Applications
Derivatives of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold have shown promise as non-nucleoside agonists for adenosine receptors (ARs), particularly subtypes A₁, A₂A, and A₂B . These receptors modulate vasodilation, anti-inflammatory responses, and neurotransmitter release, positioning the compound as a candidate for treating hypertension or ischemic conditions.
Challenges and Future Directions
Despite its potential, several challenges hinder the clinical translation of 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile:
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Synthetic Scalability: Multi-step synthesis complicates large-scale production.
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Pharmacokinetic Profiling: Data on absorption, distribution, metabolism, and excretion (ADME) are lacking.
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Toxicity Screening: Preliminary cytotoxicity studies in non-cancerous cell lines are necessary to assess selectivity.
Future research should prioritize in vivo efficacy studies in rodent models and structural optimization to improve bioavailability. Computational modeling, such as molecular docking with AR subtypes or apoptotic regulators, could guide rational drug design.
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